Alanyl-Hydroxyproline

Description

Properties

Molecular Formula |

C8H14N2O4 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

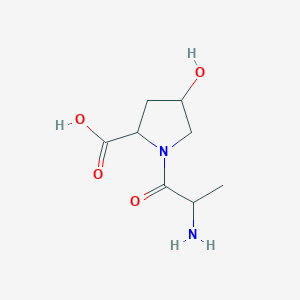

1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C8H14N2O4/c1-4(9)7(12)10-3-5(11)2-6(10)8(13)14/h4-6,11H,2-3,9H2,1H3,(H,13,14) |

InChI Key |

KYHSUPXEBSYFGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CC(CC1C(=O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Classical Peptide Synthesis

Classical peptide synthesis involves the coupling of protected amino acids followed by deprotection. For Alanyl-Hydroxyproline, this would involve coupling protected alanine and hydroxyproline derivatives. The protecting groups are typically removed after the coupling step to yield the final dipeptide.

Proline Editing

Proline editing is a more advanced approach that allows for the stereospecific modification of proline residues within peptides. This method involves incorporating Fmoc-Hydroxyproline into a peptide during solid-phase peptide synthesis, followed by selective modification of the hydroxyproline residue after peptide synthesis. While primarily used for modifying proline residues, this technique can be adapted for synthesizing specific dipeptides like Alanyl-Hydroxyproline by incorporating the necessary modifications during the synthesis process.

Chemical Synthesis Steps

Step 1: Preparation of Hydroxyproline Derivatives

Hydroxyproline derivatives can be prepared through various methods, including the hydroxylation of proline. This step is crucial for obtaining the hydroxyproline component of the dipeptide.

Step 2: Coupling with Alanine

Once the hydroxyproline derivative is prepared, it can be coupled with a protected alanine derivative using peptide coupling reagents such as carbodiimides or chloroformates. The choice of coupling reagent depends on the specific protecting groups used.

Step 3: Deprotection

After coupling, the protecting groups are removed to yield the final Alanyl-Hydroxyproline dipeptide. This step typically involves acidic or basic conditions depending on the type of protecting groups used.

Analysis and Characterization

The synthesized Alanyl-Hydroxyproline can be analyzed using various techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its purity and structure.

Research Findings and Applications

Alanyl-Hydroxyproline is significant in collagen research due to the role of hydroxyproline in stabilizing collagen structures. The incorporation of hydroxyproline into peptides can enhance their stability and mimic natural collagen sequences. This dipeptide also serves as a model for studying the effects of hydroxylation on protein structure and function.

Chemical Reactions Analysis

1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions typical of amino acids. These include:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in biological systems, particularly in protein synthesis and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor and in drug development

Mechanism of Action

The mechanism of action of 1-(2-aminopropanoyl)-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can modulate various biochemical pathways, leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Ala-Hyp with key structurally related hydroxyproline-containing dipeptides:

*Calculated based on component amino acids and peptide bond formation (loss of H₂O).

Key Observations:

- Size and Hydrophobicity: Ala-Hyp is smaller (186.21 g/mol) than Pro-Hyp (260.25 g/mol) and Phe-Hyp (262.31 g/mol), influencing its solubility and receptor interactions.

- Side Chains: Pro-Hyp contains two cyclic residues (Pro and Hyp), enhancing rigidity, while Ala-Hyp has a flexible alanine methyl group. Phe-Hyp’s aromatic side chain may confer unique binding properties.

Ala-Hyp

- Skin Health: Indirect evidence suggests Ala-Hyp contributes to collagen synthesis and skin hydration, though specific mechanisms are less documented compared to Pro-Hyp .

- Bioavailability: Detected in blood at 20–100 µM, indicating moderate absorption efficiency .

Pro-Hyp

- Fibroblast Proliferation: Enhances primary mouse skin fibroblast growth in serum-free conditions, critical for wound healing .

- Joint Health: Reduces osteoarthritis symptoms and promotes cartilage repair in clinical trials .

Hyp-Gly

- Collagen Stabilization: Synergizes with Pro-Hyp to stimulate fibroblast migration and extracellular matrix production .

- Anti-Inflammatory: Reduces transepidermal water loss and inflammation in skin models .

Ile-Hyp and Phe-Hyp

- Limited Data: These hydrophobic dipeptides are less abundant in blood (<20 µM) and their roles remain speculative. Potential niche functions in tissue repair are hypothesized .

Chromatographic Behavior

While direct chromatographic data for Ala-Hyp is unavailable, hydroxyproline isomers (e.g., cis- vs. trans-4-Hyp) exhibit distinct Rf values in thin-layer chromatography (TLC) using NBD-Cl derivatives . For instance:

Ala-Hyp’s mobility would likely differ from Pro-Hyp and Hyp-Gly due to its alanine residue, impacting polarity and retention times.

Comparison with Non-Dipeptide Derivatives

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the structural integrity of Alanyl-Hydroxyproline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are primary techniques for confirming molecular structure. High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is recommended for purity assessment. For reproducible results, calibrate instruments using reference standards from authoritative databases like NIST Chemistry WebBook . Document spectral peaks (e.g., chemical shifts, fragmentation patterns) and compare them to published data for hydroxyproline derivatives .

Q. How can researchers design in vitro experiments to assess the stability of Alanyl-Hydroxyproline under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and use HPLC or LC-MS to monitor degradation over time. Include controls for temperature, light, and enzymatic activity (e.g., protease inhibitors). Follow NIH preclinical reporting guidelines to detail experimental conditions, ensuring replicability . For cell culture studies, select bio-relevant hydroxyproline derivatives (≥98% purity) and validate viability assays (e.g., MTT) to exclude cytotoxicity artifacts .

Q. What protocols are recommended for synthesizing Alanyl-Hydroxyproline in laboratory settings?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected hydroxyproline and alanine residues. Optimize coupling reactions with activators like HBTU/HOBt and monitor reaction progress via thin-layer chromatography (TLC). Purify via reverse-phase HPLC and validate yields through gravimetric analysis. Document all steps in alignment with journal requirements for synthetic protocols, including reagent ratios and purification criteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Alanyl-Hydroxyproline across different experimental models?

- Methodological Answer : Conduct a meta-analysis to identify variables such as cell line specificity, assay sensitivity (e.g., fluorometric vs. colorimetric endpoints), or batch-to-batch compound variability. Use statistical tools (e.g., ANOVA with post-hoc tests) to quantify inter-study heterogeneity. Replicate conflicting studies under standardized conditions, adhering to NIH preclinical checklists for rigor . Consider species-specific metabolic differences when comparing in vitro and in vivo results .

Q. What strategies optimize the yield of Alanyl-Hydroxyproline in large-scale enzymatic synthesis?

- Methodological Answer : Screen enzymes (e.g., prolyl hydroxylases) for catalytic efficiency under varying pH, temperature, and cofactor (e.g., Fe²⁺, ascorbate) conditions. Use Design of Experiments (DoE) to model interactions between variables. Monitor reaction kinetics via real-time MS or spectrophotometry. Purify products using affinity chromatography and validate enantiomeric purity via chiral HPLC .

Q. How do researchers address discrepancies between computational predictions and empirical data for Alanyl-Hydroxyproline’s binding affinity?

- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) and validate against crystallographic data if available. Perform free-energy perturbation (FEP) calculations to refine binding energy estimates. Empirically test predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Disclose computational assumptions and empirical limitations in the "Results and Discussion" section to align with journal transparency standards .

Q. What experimental frameworks are suitable for studying Alanyl-Hydroxyproline’s role in collagen metabolism under hypoxic conditions?

- Methodological Answer : Establish hypoxia chambers (<1% O₂) for cell cultures and quantify hydroxyproline incorporation into collagen via isotopic labeling (e.g., ¹⁴C-proline). Use Western blotting to assess collagen I/III ratios and qPCR for hypoxia-inducible factor (HIF) pathway genes. Include normoxic controls and validate oxygen levels using fluorescent probes. Reference prior hydroxyproline metabolism studies to contextualize findings .

Methodological Best Practices

- Data Reporting : Follow the NIH guidelines for preclinical research to ensure transparency in experimental design, statistical analysis, and raw data archiving .

- Statistical Rigor : Use power analysis to determine sample sizes and pre-register hypotheses to avoid bias. Report confidence intervals and effect sizes in all analyses .

- Cross-Disciplinary Validation : Combine biochemical assays with computational models (e.g., MD simulations) to strengthen mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.